molecular formula C30H44O6 B13296554 KadcoccinicacidA

KadcoccinicacidA

Cat. No.: B13296554
M. Wt: 500.7 g/mol
InChI Key: PEYKAAIOMZPSCT-QIXIZKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadcoccinic acid A (KAA) is a lanostane-type triterpenoid isolated from the stems of Kadsura coccinea, a plant used in traditional Tujia ethnomedicine . Its structure features a highly oxygenated lanostane skeleton with a cyclopentenone motif, confirmed via X-ray crystallography and NMR spectroscopy . KAA exhibits notable bioactivities, including cytotoxicity against cancer cell lines (e.g., HL-60 and A549) and antioxidant properties, making it a target for pharmacological research .

Properties

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,14,16,18,20-22,24,26H,4,8-9,11-13,15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18-,20-,21?,22+,24+,26+,30-/m1/s1

InChI Key

PEYKAAIOMZPSCT-QIXIZKJLSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O

Canonical SMILES

CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of KadcoccinicacidA trimethyl ester has been achieved through a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton. Key steps include a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold and a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction to connect the fragments and forge the D-ring of the natural product .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidA undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex rearrangement reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

KadcoccinicacidA has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of KadcoccinicacidA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit key enzymes and proteins involved in disease processes. For example, its anti-HIV activity is attributed to its ability to interfere with viral replication and entry into host cells .

Comparison with Similar Compounds

Key Observations :

  • KAA’s cyclopentenone D-ring distinguishes it from other kadcoccinic acids (e.g., B, D), which lack this motif .
  • Kadcoccinones (e.g., A) feature rearranged lanostane skeletons with fused aromatic systems, unlike KAA’s classical lanostane framework .
  • Compared to common triterpenoids like ursolic acid, KAA has higher oxidation states (e.g., 24,25-dihydroxy groups), enhancing its polarity and bioactivity .
2.2 Bioactivity Comparison

Bioactivity data for KAA and analogs are summarized below:

Compound Cytotoxicity (IC₅₀, μM) Antioxidant Activity (DPPH IC₅₀, μM) Notable Targets
Kadcoccinic Acid A 2.8 (HL-60), 4.1 (A549) 12.3 Caspase-3 activation
Kadcoccinic Acid B 8.5 (HL-60), 10.2 (A549) 18.7 Moderate ROS scavenging
Kadcoccinone A 1.9 (HL-60), 3.3 (A549) N/A DNA intercalation
Ursolic Acid 15.6 (HL-60), 22.4 (A549) 25.9 AKT/mTOR pathway inhibition

Key Findings :

  • KAA’s cyclopentenone group correlates with superior cytotoxicity compared to its analogs (e.g., kadcoccinic acid B) .
  • Kadcoccinone A, despite structural complexity, shows enhanced potency, likely due to its aromatic adduct facilitating DNA interaction .
  • Ursolic acid, a simpler triterpenoid, exhibits weaker activity, underscoring the importance of KAA’s oxidative modifications .

Key Insights :

  • KAA’s synthesis relies on gold-catalyzed cyclization to construct its cyclopentenone core, a step absent in ursolic acid’s simpler route .
  • Kadcoccinone A’s radical/Heck reactions reflect its complex aromatic adduct, requiring specialized catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.